molecular formula C27H41NO6S B14796808 (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

Cat. No.: B14796808
M. Wt: 507.7 g/mol
InChI Key: QXRSDHAAWVKZLJ-MHYLQRKHSA-N
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Description

The compound (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione is a complex organic molecule with a unique structure. This compound is characterized by its multiple hydroxyl groups, methyl groups, and a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione involves several steps, including the formation of the thiazole ring and the introduction of hydroxyl and methyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols .

Scientific Research Applications

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Properties

Molecular Formula

C27H41NO6S

Molecular Weight

507.7 g/mol

IUPAC Name

(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/t15?,17?,20?,21?,22?,24?,27-/m1/s1

InChI Key

QXRSDHAAWVKZLJ-MHYLQRKHSA-N

Isomeric SMILES

CC1CCC[C@@]2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Origin of Product

United States

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